molecular formula C27H20O12 B13821132 -Rubromycin

-Rubromycin

Cat. No.: B13821132
M. Wt: 536.4 g/mol
InChI Key: XJHXEXQIVULOSF-UHFFFAOYSA-N
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Description

Beta-Rubromycin: is a natural product isolated from various species of Actinomycetes. It belongs to the rubromycin family, which is known for its complex structure and significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-Rubromycin is typically obtained through fermentation processes involving specific strains of Actinomycetes. The fermentation broth is extracted using organic solvents, followed by purification through chromatographic techniques . The synthetic route involves the use of ethyl acetate extraction, silica gel column chromatography, and high-performance liquid chromatography (HPLC) for purification .

Industrial Production Methods: Industrial production of Betathis compound involves large-scale fermentation using optimized strains of Actinomycetes. The fermentation conditions, such as temperature, pH, and nutrient composition, are carefully controlled to maximize yield. The fermentation broth is then subjected to extraction and purification processes similar to those used in laboratory-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: Beta-Rubromycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its biosynthesis and functionalization .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of Betathis compound, which may exhibit different biological activities. For instance, the oxidation of Betathis compound can lead to the formation of more oxidized derivatives with enhanced antimicrobial properties .

Comparison with Similar Compounds

Properties

Molecular Formula

C27H20O12

Molecular Weight

536.4 g/mol

IUPAC Name

methyl 6',10-dihydroxy-7',9'-dimethoxy-4',5',9-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[g][1]benzofuran]-7-carboxylate

InChI

InChI=1S/C27H20O12/c1-34-13-8-14(35-2)20(29)18-17(13)24-12(19(28)21(18)30)9-27(39-24)5-4-10-6-11-7-15(25(32)36-3)37-26(33)16(11)22(31)23(10)38-27/h6-8,29,31H,4-5,9H2,1-3H3

InChI Key

XJHXEXQIVULOSF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C2=C1C3=C(CC4(O3)CCC5=C(O4)C(=C6C(=C5)C=C(OC6=O)C(=O)OC)O)C(=O)C2=O)O)OC

Origin of Product

United States

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